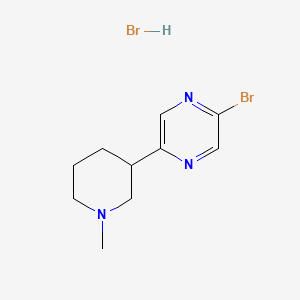
2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide
Overview
Description
2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a bromine atom and a pyrazine ring, making it a valuable building block in various chemical syntheses.
Preparation Methods
The synthesis of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide typically involves the reaction of 2-bromo-5-chloropyrazine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazine derivatives .
Scientific Research Applications
2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyrazine derivatives.
Medicine: It has potential therapeutic applications, including as a precursor for drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of various industrial chemicals and materials, owing to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyrazine ring play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and target but often include modulation of enzymatic activity or receptor signaling .
Comparison with Similar Compounds
2-Bromo-5-(1-methylpiperidin-3-yl)pyrazine hydrobromide can be compared with other similar compounds, such as:
2-Chloro-5-(1-methylpiperidin-3-yl)pyrazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Bromo-5-(1-ethylpiperidin-3-yl)pyrazine: Similar structure but with an ethyl group instead of a methyl group, affecting its chemical properties and uses.
5-(1-Methylpiperidin-3-yl)pyrazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
2-bromo-5-(1-methylpiperidin-3-yl)pyrazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.BrH/c1-14-4-2-3-8(7-14)9-5-13-10(11)6-12-9;/h5-6,8H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVDMNAQMCJSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=CN=C(C=N2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


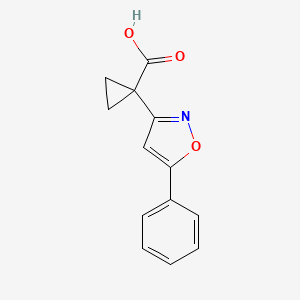


![4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402634.png)

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)
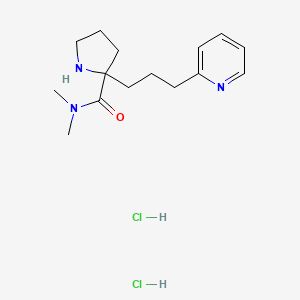
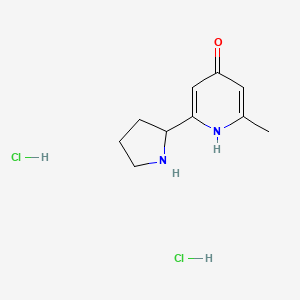
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1402642.png)
![1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)
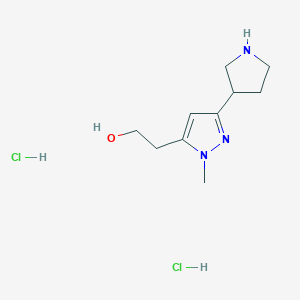

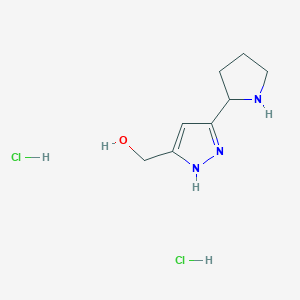
![3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine](/img/structure/B1402649.png)
